Sorbicillin

Description

Historical Discovery and Early Characterization

The journey of sorbicillin began with its unexpected discovery during the early days of antibiotic research.

This compound was first isolated in 1948 from the fungus Penicillium notatum, the same species famous for producing penicillin. nih.govresearchgate.netrsc.orgox.ac.ukacs.orgpbs.org Its discovery was somewhat serendipitous, as it was initially considered a yellow pigment contaminating penicillin cultures. asm.orgchalmers.senih.gov In the decades following its initial discovery, this compound and related compounds have been isolated from various other fungal genera, including Trichoderma, Acremonium, and Aspergillus. nih.govasm.orgresearchgate.net These fungi have been sourced from both terrestrial and marine environments. rsc.orgfrontiersin.org

Table 1: Early Isolation of this compound from Fungal Sources

| Year | Fungal Source | Key Findings |

| 1948 | Penicillium notatum | Initial isolation and characterization of this compound. nih.govresearchgate.netrsc.org |

| 1992 | Trichoderma sp. | First report of this compound and related compounds from this genus. rsc.org |

| Post-1992 | Various fungi | Isolation from genera such as Acremonium and Aspergillus. asm.orgresearchgate.net |

Early biosynthetic hypotheses proposed that this compound is a key precursor to the more complex members of its family. researchgate.netrsc.org Subsequent studies using stable isotope labeling with [1-¹³C] and [1,2-¹³C₂] labeled sodium acetate (B1210297) confirmed the hexaketide origin of sorbicillinoids. rsc.orgresearchgate.net This established that the sorbicillinoid family originates from the polyketide pathway. researchgate.netrsc.org The biosynthesis involves two polyketide synthases, SorA and SorB, which are responsible for creating the initial this compound and dihydrothis compound (B3285229) structures. nih.govresearchgate.net An FAD-dependent monooxygenase, SorC, then converts these precursors into sorbicillinol and dihydrosorbicillinol, respectively. nih.govresearchgate.net

Initial Isolation from Fungal Sources

Overview of Sorbicillinoid Structural Diversity

The sorbicillinoid family is notable for its remarkable structural variety, which arises from the different ways the basic this compound unit can be modified and combined. These compounds are broadly categorized into monomeric, oligomeric (dimeric and trimeric), and hybrid structures. nih.govfrontiersin.org

Monomeric sorbicillinoids are the fundamental building blocks of this class of compounds. nih.gov They consist of a single this compound-derived unit and can feature various modifications, such as hydroxylations and oxidations. nih.govasm.org Examples of monomeric sorbicillinoids include this compound itself, sorbicillinol, and dihydrothis compound. nih.govnih.gov Some monomeric sorbicillinoids possess a cyclic sorbyl chain, which is an uncommon structural feature. nih.gov

Oligomeric sorbicillinoids are formed through the combination of two or three monomeric units. nih.gov

Dimeric Sorbicillinoids (Bisorbicillinoids): These compounds are formed from two monomeric sorbicillinoid units, often through intermolecular Diels-Alder or Michael reactions. nih.gov Bisorbicillinoids represent a major group within the sorbicillinoid family. nih.gov

Trimeric Sorbicillinoids: These are rarer and more complex structures composed of three sorbicillinoid monomers. frontiersin.org The discovery of trisorbicillinone E, a novel trimeric sorbicillinoid, highlights the ongoing discovery of new and complex structures within this class. frontiersin.org

Hybrid sorbicillinoids are formed when a sorbicillinoid monomer reacts with a non-sorbicillinoid molecule. nih.gov For instance, sorbicillfurans A and B are thought to be derived from the precursor sorbicillinol reacting with furfuryl alcohol through a Diels-Alder reaction. nih.gov Nitrogen-containing sorbicillinoids, such as sorbicillactones A and B, are another example of hybrid structures, representing the first sorbicillinoid alkaloids discovered. researchgate.net

Table 2: Classification of Sorbicillinoid Structures

| Classification | Description | Examples |

| Monomeric | Single this compound-derived unit. | This compound, Sorbicillinol, Dihydrothis compound. nih.govnih.gov |

| Dimeric | Two sorbicillinoid units combined. | Bisorbicillinoids. nih.gov |

| Trimeric | Three sorbicillinoid units combined. | Trisorbicillinone E. frontiersin.org |

| Hybrid | Sorbicillinoid unit combined with a non-sorbicillinoid molecule. | Sorbicillfurans, Sorbicillactones. nih.govresearchgate.net |

Oligomeric Classifications (Dimeric, Trimeric)

General Significance in Natural Product Research

The sorbicillinoid class of compounds holds considerable significance in natural product research due to a combination of their structural novelty, diverse biological activities, and intriguing biosynthetic pathways. This has made them attractive subjects for discovery, mechanistic studies, and synthetic chemistry.

Structural Diversity and Complexity

A primary reason for the significance of sorbicillinoids is their remarkable structural diversity. Starting from the simple monomer this compound, fungi elaborate this precursor into a wide array of more complex molecules. rsc.org This diversification largely stems from the oxidative dearomatization of this compound to form sorbicillinol, a highly reactive intermediate. frontiersin.orgacs.org Sorbicillinol and its derivatives can then undergo various spontaneous or enzyme-catalyzed reactions, including Diels-Alder and Michael addition reactions, to form intricate dimeric and trimeric structures. frontiersin.orgacs.org

The family is broadly categorized based on its structural complexity:

Monomeric sorbicillinoids : These include this compound itself and its direct derivatives, which may be modified by hydroxylation or reduction. rsc.org

Dimeric sorbicillinoids (Bisorbicillinoids) : The largest group, formed by the dimerization of two monomeric units. nih.govmdpi.com Examples include bisorbicillinol (B1251765) and trichodimerol (B141336). acs.orgmdpi.com

Trimeric sorbicillinoids : More complex molecules composed of three this compound units, such as trisorbicillinone E. frontiersin.org

Hybrid sorbicillinoids : Structures where a sorbicillinoid moiety is joined to a different type of molecular scaffold. nih.govnih.gov A notable example is sorbicillactone A, the first nitrogen-containing sorbicillinoid. researchgate.net

This structural variety makes the sorbicillinoid family a rich source of novel chemical entities and a fascinating case study in the chemical creativity of nature.

Broad Spectrum of Bioactivities

Sorbicillinoids exhibit a wide range of pharmaceutically relevant biological activities, making them attractive candidates for drug discovery and agrochemical development. rsc.orgnih.govresearchgate.net The diverse activities are often linked to their unique structural features. researchgate.net Key reported bioactivities include:

Cytotoxic Activity : Many sorbicillinoids have shown toxicity against various cancer cell lines. rsc.orgnih.gov Sorbicillactone A, for instance, exhibits potent activity against leukemic cells. researchgate.net

Antimicrobial and Antiviral Activity : The class includes compounds with antibacterial and antifungal properties. nih.govmdpi.com Sorbicillactone A has also been reported to have anti-HIV activity. researchgate.net

Anti-inflammatory Activity : this compound and its analogues are known to be potent anti-inflammatory agents. rsc.orgmedchemexpress.com Compounds like bisvertinol (B1233759) act as potent antagonists of prostaglandins. acs.org

Antioxidant and Radical Scavenging Activity : Some sorbicillinoids, particularly dimeric forms like bisorbicillinol, are effective radical scavengers. acs.orgmdpi.com

Enzyme Inhibition : Certain members of the family have been found to inhibit specific enzymes, such as α-glucosidase and acetylcholinesterase. nih.govnih.gov

Table 1: Selected Biological Activities of Sorbicillinoids

| Biological Activity | Example Compound(s) | Significance |

|---|---|---|

| Cytotoxic / Anti-cancer | This compound, Sorbicillactone A | Potential for developing new anticancer agents. nih.govrsc.orgresearchgate.net |

| Anti-inflammatory | This compound, Bisvertinol | Source of leads for treating inflammatory diseases. acs.orgmedchemexpress.com |

| Antimicrobial | Saturnispol F, Acresorbicillinol B & C | Potential for new antibiotics to combat drug resistance. nih.govmdpi.com |

| Antioxidant | Bisorbicillinol, Bisorbibetanone | Applications in diseases linked to oxidative stress. mdpi.com |

| Antiviral (Anti-HIV) | Sorbicillactone A | Potential lead for new antiviral therapies. researchgate.net |

Model for Biosynthetic Studies

The generation of such a diverse family of molecules from a single precursor makes sorbicillinoids a compelling model for studying fungal secondary metabolism. Research has led to the identification of the conserved "SOR" gene cluster in fungi like Penicillium chrysogenum and Trichoderma reesei. frontiersin.orgresearchgate.net This cluster contains the genes for the key enzymes responsible for building the this compound core and modifying it.

Key discoveries in sorbicillinoid biosynthesis include:

The involvement of two distinct polyketide synthases (PKSs), SorA and SorB, in constructing the initial hexaketide chain. frontiersin.orgresearchgate.net

The crucial role of a FAD-dependent monooxygenase, SorC, which performs the oxidative dearomatization of this compound to the key intermediate, sorbicillinol. frontiersin.orgacs.org

The function of other enzymes, such as the dehydrogenase Sor4, in further modifying the core structure. frontiersin.org

Understanding these biosynthetic pathways and their regulation provides fundamental insights into how fungi produce complex natural products. researchgate.net This knowledge creates opportunities for synthetic biology and biochemical engineering to increase the yield of desired compounds or even generate novel, "unnatural" sorbicillinoids by manipulating these pathways. nih.gov

Platform for Chemical Synthesis

The unique and complex architectures of sorbicillinoids, especially the dimeric and trimeric members with their bridged ring systems, present significant challenges and inspiration for synthetic organic chemists. rsc.orgnih.gov The pursuit of the total synthesis of these natural products drives the development of new synthetic methodologies and strategies. nih.govtum.de

The significance in this area includes:

Target for Total Synthesis : The structural complexity of compounds like sorbiterrin A and bisorbicillinol makes them attractive targets to test the limits of modern synthetic chemistry. nih.govtum.de

Biomimetic Synthesis : Researchers often draw inspiration from the proposed biosynthetic pathways (biomimicry) to design elegant and efficient synthetic routes. nih.gov For example, syntheses may replicate the key Diels-Alder or Michael reactions that nature uses to dimerize sorbicillinol. frontiersin.org

Chemo-enzymatic Approaches : The discovery of the biosynthetic enzymes has enabled chemo-enzymatic strategies, where enzymes like SorC are used as biocatalysts to perform key steps in a synthetic sequence, combining the selectivity of biology with the flexibility of chemistry. nih.govtum.de

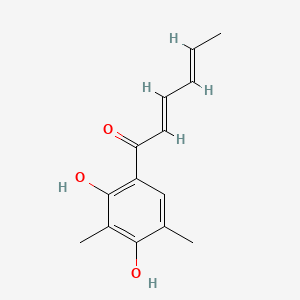

Structure

3D Structure

Properties

CAS No. |

79950-85-9 |

|---|---|

Molecular Formula |

C14H16O3 |

Molecular Weight |

232.27 g/mol |

IUPAC Name |

(2E,4E)-1-(2,4-dihydroxy-3,5-dimethylphenyl)hexa-2,4-dien-1-one |

InChI |

InChI=1S/C14H16O3/c1-4-5-6-7-12(15)11-8-9(2)13(16)10(3)14(11)17/h4-8,16-17H,1-3H3/b5-4+,7-6+ |

InChI Key |

RKKPUBAAIGFXOG-YTXTXJHMSA-N |

Isomeric SMILES |

C/C=C/C=C/C(=O)C1=C(C(=C(C(=C1)C)O)C)O |

Canonical SMILES |

CC=CC=CC(=O)C1=C(C(=C(C(=C1)C)O)C)O |

Synonyms |

(2E,4E)-1-(2,4-dihydroxy-3,5-dimethylphenyl)-2,4-hexadien-1-one 3-hydroxy-2,4-dimethyl-6-(1-oxo-hexa-2,4-dienyl)phenol sorbicillin |

Origin of Product |

United States |

Biosynthesis of Sorbicillin and Sorbicillinoids

Polyketide Assembly Mechanism

The formation of the fundamental sorbicillin structure is a multi-step process involving the condensation of simple acetate (B1210297) units into a more complex hexaketide backbone. This assembly is a hallmark of polyketide biosynthesis and relies on the coordinated action of specialized enzymes.

Acetate Incorporation and Hexaketide Formation

The biosynthesis of sorbicillinoids begins with the incorporation of acetate units, derived from acetyl-CoA and malonyl-CoA, to form a hexaketide chain, a molecule composed of six ketone or modified ketone groups. tandfonline.comrsc.org Isotope labeling studies have been instrumental in confirming that the carbon skeleton of these compounds is of polyketide origin. tandfonline.comrsc.org This process involves a series of condensation reactions, building the chain two carbons at a time. The resulting hexaketide is the foundational precursor for the entire family of sorbicillinoids. tandfonline.comrsc.orgmdpi.comnih.gov

Role of Iterative Polyketide Synthases (iPKS)

The assembly of the hexaketide backbone is catalyzed by iterative polyketide synthases (iPKS). rsc.orgresearchgate.netpnas.org Unlike modular PKSs, which have separate domains for each step of chain extension, iPKSs use their catalytic domains repeatedly. In the case of sorbicillinoids, two distinct iPKS enzymes, a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS), work in concert. rsc.orgnih.govrsc.org This collaboration between multiple iPKSs adds a layer of complexity and allows for the generation of diverse chemical structures. pnas.org The HR-PKS is responsible for the initial steps, creating a triketide intermediate that is then passed to the NR-PKS for further extension and modification to form the final hexaketide. nih.govrsc.org

Genetic Basis of Sorbicillinoid Biosynthesis

The production of sorbicillinoids is encoded by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). The identification and characterization of these clusters have provided significant insights into the molecular mechanisms governing the synthesis of these complex natural products.

Identification of Biosynthetic Gene Clusters (BGCs)

Sorbicillinoid biosynthetic gene clusters have been identified in various filamentous fungi, including Penicillium chrysogenum, Trichoderma reesei, and Acremonium chrysogenum. rsc.orgmdpi.comfrontiersin.orgrug.nl These clusters typically contain the genes for the core biosynthetic enzymes, as well as regulatory and transport proteins. rug.nlnih.gov The BGC in P. chrysogenum, for instance, includes genes for two polyketide synthases (sorA and sorB), a monooxygenase (sorC), an oxidoreductase (sorD), two transcription factors (sorR1 and sorR2), and a transporter (sorT). nih.govresearchgate.net The discovery of these BGCs has been facilitated by genome mining and bioinformatics tools like antiSMASH and SMURF, which can predict secondary metabolite gene clusters based on conserved domains. mdpi.comnih.gov

Characterization of Key Biosynthetic Enzymes

Within the sorbicillinoid BGC, several key enzymes play pivotal roles in the construction of the final molecule. The most crucial of these are the polyketide synthases, which are responsible for building the carbon framework.

SorA is a highly reducing iterative polyketide synthase (HR-iPKS) and is one of the two PKS enzymes essential for sorbicillinoid biosynthesis. rsc.orgnih.govnih.gov In P. chrysogenum, SorA is encoded by the sorA gene (also referred to as pks13 or Pc21g05080). nih.govnih.gov Deletion of the sorA gene completely abolishes the production of all this compound-related compounds, confirming its critical role in the pathway. nih.govnih.gov

SorA is responsible for the initial phase of polyketide assembly. rsc.orgfrontiersin.org It catalyzes the condensation of three acetate units to form a triketide intermediate. rsc.orgfrontiersin.org The functionality of its enoylreductase (ER) domain determines whether a saturated or unsaturated polyketide chain is produced, leading to either dihydrothis compound (B3285229) or this compound, respectively. researchgate.netnih.gov The domain organization of SorA typically includes a ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), and enoylreductase (ER) domain, reflecting its function as a highly reducing PKS. rsc.orgresearchgate.net

Table 1: Key Enzymes in Sorbicillinoid Biosynthesis

| Enzyme | Gene | Organism | Function |

|---|---|---|---|

| SorA | sorA / pks13 | Penicillium chrysogenum | Highly reducing iterative polyketide synthase; synthesizes the initial triketide. rsc.orgnih.govnih.gov |

| SorB | sorB / pks12 | Penicillium chrysogenum | Non-reducing iterative polyketide synthase; extends the triketide to a hexaketide. rsc.orgnih.govnih.gov |

| SorC | sorC | Penicillium chrysogenum | FAD-dependent monooxygenase; converts this compound to sorbicillinol. mdpi.comnih.gov |

| SorD | sorD | Penicillium chrysogenum | Oxidoreductase; involved in the conversion to oxosorbicillinol (B1248106). nih.gov |

| SorR1 | sorR1 | Penicillium chrysogenum | Transcriptional activator. nih.govresearchgate.net |

| SorR2 | sorR2 | Penicillium chrysogenum | Transcriptional repressor. nih.govresearchgate.net |

| SorT | sorT | Penicillium chrysogenum | MFS transporter. nih.govresearchgate.net |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Acetate |

| Acetyl-CoA |

| Bisorbicillinol (B1251765) |

| Dihydrothis compound |

| Malonyl-CoA |

| Oxosorbicillinol |

| This compound |

| Sorbicillinol |

Polyketide Synthase B (SorB)

The biosynthesis of the this compound backbone is a collaborative effort between two polyketide synthases, SorA and SorB. SorA, a highly reducing PKS, iteratively combines three acetyl-CoA units. uniprot.org The growing polyketide chain is then transferred to SorB, a non-reducing PKS. uniprot.orgresearchgate.net SorB adds three more acetyl-CoA units and performs two methylations. uniprot.org The final polyketide is released from SorB as an aldehyde, which then undergoes a spontaneous cyclization to form either this compound or 2',3'-dihydrothis compound. uniprot.org The functionality of the enoylreductase (ER) domain within SorA determines whether the final product is this compound or its dihydrogenated counterpart. researchgate.netnih.gov Gene deletion studies have confirmed that both SorA and SorB are essential for the production of sorbicillinoids. nih.govresearchgate.net

FAD-Dependent Monooxygenase (SorC)

Following the synthesis of the initial this compound scaffold by SorA and SorB, the FAD-dependent monooxygenase, SorC, plays a crucial role in the diversification of sorbicillinoids. nih.govnih.gov SorC catalyzes the oxidative dearomatization of this compound and 2',3'-dihydrothis compound. acs.orgfrontiersin.org This reaction introduces a hydroxyl group and disrupts the aromaticity of the ring, leading to the formation of the highly reactive intermediates sorbicillinol and 2',3'-dihydrosorbicillinol, respectively. acs.orgfrontiersin.org

Structural and mechanistic studies of SorC from Penicillium chrysogenum have revealed that it is a class A monooxygenase. acs.org The enzyme utilizes a "flavin out" conformation to facilitate substrate entry and positions this compound in a specific orientation for enantioselective oxidative dearomatization. acs.org This step is considered a key branching point in the biosynthetic pathway, as the resulting sorbicillinol is a versatile precursor for the formation of various dimeric sorbicillinoids through Diels-Alder and Michael addition reactions. researchgate.netacs.org The optimal pH for SorC activity is between 6 and 7, and the enzyme exhibits a maximum melting temperature of 59°C. acs.org

Oxidoreductase/Dehydrogenase (SorD)

The oxidoreductase SorD is another key tailoring enzyme in the sorbicillinoid biosynthetic pathway. nih.govnih.gov Its primary function is the conversion of sorbicillinol to oxosorbicillinol. uniprot.orgnih.gov Studies involving the deletion of the sorD gene in P. chrysogenum resulted in the accumulation of sorbicillinol and the absence of oxosorbicillinol, confirming the role of SorD in this oxidative step. researchgate.net In Trichoderma reesei, the homolog Sor4 has been proposed to reduce 2',3'-dihydrosorbicillinol to sorbicillinol. frontiersin.org Structural analysis of SorD from P. chrysogenum bound to this compound has provided insights into its catalytically active conformation. acs.org

Transcriptional Regulation of Biosynthetic Pathway Genes (SorR1, SorR2)

The expression of the sorbicillinoid biosynthetic genes is tightly controlled by two transcriptional regulators, SorR1 and SorR2. nih.govnih.gov Research in P. chrysogenum has shown that SorR1 functions as a transcriptional activator. nih.gov Deletion of the sorR1 gene leads to the complete abolishment of expression for the entire this compound biosynthesis gene cluster, resulting in a lack of sorbicillinoid production. nih.gov

Conversely, SorR2 appears to act as a repressor that controls the expression of sorR1. nih.gov While the precise mechanism is still under investigation, it is proposed that SorR1 and SorR2 work in concert to orchestrate the biosynthesis of sorbicillinoids. researchgate.net A similar regulatory system involving two transcription factors has also been observed in the homologous cluster in T. reesei. researchgate.net

Autoinduction Mechanisms in Sorbicillinoid Production

A fascinating aspect of sorbicillinoid biosynthesis is its regulation through an autoinduction mechanism. nih.govuni.lu The products of the pathway, the sorbicillinoids themselves, act as signaling molecules that stimulate the expression of the biosynthetic genes. nih.gov This was demonstrated in a non-producing strain of P. chrysogenum which, when fed with a sorbicillinoid-containing medium, showed a significant increase in the expression of all the sorbicillinoid biosynthetic genes. nih.gov

This autoinduction is dependent on the transcriptional activator SorR1. nih.gov Further experiments showed that overproduction of SorR1 led to elevated expression of the pathway genes, which was further enhanced by the addition of sorbicillinoids. nih.gov This positive feedback loop ensures a robust production of sorbicillinoids once biosynthesis is initiated. researchgate.net The inactivation of the initial PKS enzymes, SorA and SorB, and the subsequent halt in sorbicillinoid production, leads to a decrease in the expression of the biosynthetic genes, further highlighting the importance of this autoinduction process. mdpi.com

Post-Polyketide Modification Pathways

Following the initial creation of the polyketide backbone by the polyketide synthases, a series of modifications occur to generate the vast diversity of sorbicillinoid structures.

Oxidative Dearomatization Reactions

A pivotal step in the post-polyketide modification of this compound is oxidative dearomatization. researchgate.netacs.org This reaction is catalyzed by the FAD-dependent monooxygenase, SorC. nih.govnih.gov SorC introduces a hydroxyl group onto the aromatic ring of this compound or dihydrothis compound, breaking its aromaticity and forming the highly reactive intermediates, sorbicillinol and dihydrosorbicillinol, respectively. acs.orgfrontiersin.org

This enzymatic transformation is crucial as it imparts dual diene and dienophile characteristics to the sorbicillinol molecule. acs.org This reactivity allows sorbicillinol to undergo spontaneous or enzyme-catalyzed Diels-Alder and Michael addition reactions, leading to the formation of a wide array of dimeric and hybrid sorbicillinoids. researchgate.netacs.org The enantioselective nature of the SorC-catalyzed dearomatization ensures the stereospecific synthesis of these complex molecules. acs.orgtu-dresden.de

Stereoselective Cyclization Events

A pivotal step in the biosynthesis of virtually all sorbicillinoids is the formation of the highly reactive intermediate, sorbicillinol (2a). nih.govtum.de This process involves the oxidative dearomatization of the precursor this compound (1a). tum.dersc.orgresearchgate.net This transformation is catalyzed by the FAD-dependent monooxygenase SorbC, an enzyme found within the sorbicillinoid biosynthetic gene cluster in fungi like Penicillium chrysogenum. nih.govtum.dersc.orguni-hannover.de

The SorbC-catalyzed reaction is characterized by its remarkable regio- and stereocontrol. tum.dersc.orgnih.gov The enzyme facilitates the ortho-hydroxylation of this compound at the C5 position, leading to the formation of (S)-sorbicillinol. rsc.orgacs.org Structural analysis of SorbC reveals that the substrate, this compound, is positioned in a "pro-S" configuration within the active site, which is ideal for the subsequent enantioselective oxidative dearomatization. acs.org This enzymatic control is crucial, as it produces the specific stereoisomer of sorbicillinol needed for subsequent biosynthetic steps. nih.govacs.org The resulting sorbicillinol is unstable but possesses the dual characteristics of a diene and a dienophile, making it prone to a variety of dimerization reactions. acs.orgnih.govresearchgate.net The enzymatic synthesis of sorbicillinol is considered a superior method for producing this key intermediate with high stereoselectivity compared to chemical synthesis methods. tum.denih.gov

Dimerization Mechanisms

The high reactivity of sorbicillinol is the foundation for the formation of oligomeric sorbicillinoids. rsc.org Its structure allows it to participate in several types of cycloaddition and addition reactions, leading to a vast diversity of dimeric and even trimeric structures. rsc.orgnih.govresearchgate.net

Diels-Alder [4+2] cycloadditions are a common mechanism for the dimerization of sorbicillinoid monomers. rsc.orgresearchgate.net Sorbicillinol can act as both a diene and a dienophile, allowing it to react with itself or other monomers. researchgate.net This reactivity leads to the formation of the characteristic bicyclo[2.2.2]octane scaffold found in many dimeric sorbicillinoids. rsc.orgresearchgate.net

A prominent example is the formation of bisorbicillinol, which results from an intermolecular Diels-Alder reaction between two sorbicillinol units. acs.orgnih.govd-nb.info Another group of dimers, the sorbiquinols, are formed through a Diels-Alder reaction where the sorbyl side chain of one monomer acts as the dienophile. rsc.org While these reactions can occur spontaneously, evidence suggests enzymatic involvement in some cases. The flavin-dependent monooxygenase SorD has been shown to catalyze intermolecular Diels-Alder reactions in vivo. researchgate.netnih.gov The choice of solvent can also influence the reaction pathway in chemoenzymatic syntheses; for instance, using acetone (B3395972) as a co-solvent favors the Diels-Alder dimerization of sorbicillinol to yield bisorbicillinol. beilstein-journals.orgresearchgate.netnih.gov

In addition to Diels-Alder reactions, sorbicillinol's cyclic dienone structure enables it to act as both a Michael acceptor and donor, facilitating dimerization through Michael-type additions. rsc.orgresearchgate.netresearchgate.net This type of reaction leads to the formation of complex, often cage-like, sorbicillinoid structures. rsc.orgresearchgate.net

Notable examples of dimers formed through this mechanism include the bisvertinols and the structurally sophisticated trichodimerol (B141336). acs.orgnih.govresearchgate.net The biosynthesis of trichodimerol is proposed to involve a double Michael addition between two sorbicillinol units. tum.de The formation of these dimers can also be controlled in synthetic environments. For example, using dimethylformamide (DMF) as a co-solvent in chemoenzymatic reactions promotes the Michael addition cascade, leading to trichodimerol. beilstein-journals.orgnih.gov

Ketalization reactions often follow Michael additions and are crucial for the formation of the most complex, cage-like sorbicillinoid architectures. rsc.org In the biosynthesis of trichodimerol, after the initial Michael additions, subsequent ketalization occurs between hydroxyl and carbonyl functionalities of the two sorbicillinol units, creating the final cage-like structure. tum.detandfonline.com This combination of Michael additions and ketalizations is also observed in the formation of other intricate sorbicillinoids, including trimeric structures like trisorbicillinone A. rsc.org

Michael-Type Additions

Other Derivatization Reactions (e.g., Reduction, Hydroxylation)

The structural diversity of the sorbicillinoid family is further expanded by various derivatization reactions that modify the core structure or its side chains. rsc.org

Reduction: A common modification is the reduction of the 2',3'-double bond in the sorbyl side chain, leading to 2',3'-dihydro analogues. rsc.org For example, this compound can be reduced to 2',3'-dihydrothis compound. nih.govfrontiersin.org This reduction is believed to be catalyzed by an enoyl reductase (ER) domain within the polyketide synthase (PKS) SorbA during the assembly of the sorbyl side chain. rsc.org This reduced precursor can then undergo the same oxidative dearomatization by SorbC to form 2',3'-dihydrosorbicillinol. uni-hannover.denih.govfrontiersin.org

Hydroxylation: Hydroxylation can occur at different positions on the sorbicillinoid scaffold. rsc.org The FAD-dependent monooxygenase SorC is responsible for the key hydroxylation that forms sorbicillinol, and the flavin-dependent oxidase SorD can further oxidize sorbicillinol to oxosorbicillinol. rsc.orgacs.orgnih.gov Hydroxylation can also occur on the sorbyl side chain, producing 6'-hydroxy derivatives. rsc.org The exact timing and the specific enzyme responsible for this side-chain hydroxylation have not been fully elucidated, though it is suggested to occur at the this compound stage. rsc.org

Structural Elucidation and Chemodiversity of Sorbicillinoids

Advanced Spectroscopic Techniques for Structural Assignment

The definitive identification of sorbicillinoid structures is accomplished through a combination of powerful spectroscopic and spectrometric methods. acs.orgnih.gov This multi-faceted approach ensures the accurate assignment of the complex, often highly oxygenated, and stereochemically rich structures characteristic of this natural product family. frontiersin.orgrug.nl

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for sorbicillinoids. stanford.edu One-dimensional (1D) ¹H and ¹³C NMR spectra provide essential information about the chemical environment of protons and carbons within the molecule, respectively. scielo.brnih.gov For instance, the ¹H NMR spectrum of a sorbicillinoid typically reveals characteristic signals for olefinic protons in the sorbyl side chain, as well as various methyl, methylene, and methine protons throughout the core structure. frontiersin.orgmdpi.com The ¹³C NMR spectrum complements this by identifying the number and type of carbon atoms, including carbonyls, olefinic carbons, and sp³-hybridized carbons. mdpi.commdpi.com

Detailed analysis of NMR data from various sorbicillinoids has led to the characterization of numerous novel structures. The data below for selected monomeric sorbicillinoids illustrates the typical chemical shifts observed.

| Compound Name | Key ¹H NMR Signals (δH in ppm, J in Hz) | Key ¹³C NMR Signals (δC in ppm) | Source |

|---|---|---|---|

| Acremosorbicillinoid B | 7.25 (dd, 15.3, 10.6, H-11), 6.42 (dd, 15.3, 10.6, H-10), 6.13 (d, 15.3, H-9), 1.84 (d, 6.8, H₃-13) | 199.3 (C-1), 170.8 (C-5), 147.2 (C-11), 127.3 (C-10), 18.6 (C-13) | nih.gov |

| Citrinsorbicillinol A | 7.31 (dd, J = 15.4, 10.4 Hz, 1H), 6.47 (dd, J = 15.4, 10.4 Hz, 1H), 6.22 (d, J = 15.4 Hz, 1H), 2.12 (s, 3H) | 197.8, 194.5, 172.9, 147.9, 142.3, 130.3, 129.5, 113.6, 105.7, 103.5, 18.7, 7.8 | frontiersin.org |

| Citrinsorbicillinol C | 6.01 (s, 1H), 4.15 (q, J = 7.1 Hz, 2H), 2.22 (s, 3H), 1.83 (s, 3H), 1.25 (t, J = 7.1 Hz, 3H) | 198.8, 171.1, 166.7, 118.8, 111.4, 61.2, 14.4, 12.3, 8.2 | nih.gov |

| Trichoreeseione B | 7.12 (d, J = 15.6 Hz, 1H), 6.18-6.10 (m, 2H), 5.81 (d, J = 11.4 Hz, 1H), 1.80 (s, 3H) | 197.7 (C-4), 184.4 (C-1), 181.8 (C-7), 146.5 (C-11), 129.8 (C-10) | frontiersin.org |

High-Resolution Mass Spectrometry (HRMS), typically coupled with electrospray ionization (ESI), is indispensable for determining the elemental composition of a compound. frontiersin.orgfrontiersin.org This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). nih.govnih.gov By comparing the experimentally measured accurate mass to calculated masses of potential chemical formulas, the molecular formula can be unambiguously established. mdpi.comnih.gov This information is crucial as it defines the number of atoms of each element present and the total degrees of unsaturation in the molecule, providing a fundamental constraint for structure elucidation. frontiersin.orgmdpi.com For example, the molecular formula of saturnispol A was determined to be C₂₈H₃₄O₁₀ based on its HRESIMS data, which showed a deprotonated molecule at m/z 529.2069 [M-H]⁻. mdpi.com Similarly, the formula for acremosorbicillinoid A (C₂₁H₂₈O₅) was deduced from a sodium adduct ion at m/z 383.1833 [M+Na]⁺. frontiersin.org

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide valuable information about the functional groups and chromophores within a sorbicillinoid. mdpi.comfrontiersin.org The UV-Vis spectrum reveals the presence of conjugated systems, such as polyenes and enones, which are characteristic features of the sorbicillinoid scaffold. nih.govfrontiersin.org The wavelength of maximum absorption (λmax) is indicative of the extent of the conjugated π-electron system. frontiersin.org

IR spectroscopy is used to identify specific functional groups based on their vibrational frequencies. frontiersin.org For sorbicillinoids, IR spectra typically show characteristic absorption bands (νmax) for hydroxyl groups (around 3400 cm⁻¹) and carbonyl groups (ketones, esters, or carboxylic acids, typically in the 1650-1750 cm⁻¹ region). nih.govmdpi.comfrontiersin.org For instance, the IR spectrum of trisorbicillinone E displayed absorptions for hydroxyl (3500 cm⁻¹) and carbonyl (1732 cm⁻¹) groups, while acremosorbicillinoid A showed similar bands at 3495 cm⁻¹ and 1725 cm⁻¹, respectively. nih.gov

While NMR can define the relative stereochemistry, determining the absolute three-dimensional arrangement of atoms requires other methods. Single-crystal X-ray crystallography is the gold standard for unambiguously determining the absolute stereochemistry of a chiral molecule, provided that a suitable crystal can be grown. frontiersin.orgmdpi.com This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise 3D coordinates of every atom. acs.orgmdpi.com This method was successfully used to determine the absolute configuration of penicillone (B1262262) B, a known mono-sorbicillinoid. frontiersin.org Although obtaining high-quality crystals can be a challenge, when successful, X-ray analysis provides definitive proof of the molecule's complete structure and stereochemistry. acs.orgnih.gov

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Classification Based on Core Skeletons and Linkages

Sorbicillinoids are a structurally diverse family of polyketides, with nearly 200 naturally occurring members identified to date. nih.gov They are broadly classified based on their structural features, primarily the number of sorbicillin-derived units they contain. nih.govmdpi.comnih.gov The main categories are monomeric, dimeric, trimeric, and hybrid sorbicillinoids. frontiersin.orgnih.govresearchgate.net This classification reflects the biosynthetic pathways where monomeric units undergo various reactions to form more complex structures. researchgate.net

Monomeric sorbicillinoids are the fundamental building blocks of this entire class of compounds. mdpi.comresearchgate.net They are hexaketide metabolites, meaning they are biosynthesized from six keto-acyl units, and are characterized by the presence of a signature sorbyl (hexa-2,4-dienoyl) side chain attached to a six-membered carbon ring. nih.govsemanticscholar.org

The monomeric group itself is diverse and can be subdivided into three main types:

Sorbicillins : This group is based on the archetypal compound, this compound, which features an aromatic resorcinol-type ring. researchgate.net Variations in this subgroup typically involve modifications to the sorbyl side chain, such as reduction of the double bonds (e.g., 2',3'-dihydrothis compound). mdpi.com

Sorbicillinols : These compounds, including the parent sorbicillinol, possess a non-aromatic, oxidatively dearomatized cyclohexadienone core. researchgate.netmdpi.comresearchgate.net Sorbicillinol is a key biosynthetic intermediate, formed by the oxidation of this compound, and serves as the precursor for the vast majority of more complex dimeric and trimeric sorbicillinoids through Diels-Alder and Michael-type reactions. researchgate.netresearchgate.net

Vertinolides : This subclass represents degradation products of other monomeric sorbicillinoids. mdpi.com They are distinguished by the absence of a carbon ring and the presence of a γ-lactone terminus. mdpi.comscispace.com An example is (+)-(R)-vertinolide, which differs in its stereochemistry from the previously discovered (S)-vertinolide. mdpi.com

The structural diversity within monomeric sorbicillinoids arises from various enzymatic modifications, including oxidation, reduction, and cyclization, leading to a wide array of unique chemical entities. researchgate.net

Oligomeric Sorbicillinoids

Oligomeric sorbicillinoids are natural products composed of two or more monomeric sorbicillinoid units. These complex molecules, typically found as dimers or trimers, showcase intriguing structural designs. researchgate.net Their assembly can occur through the homomerization of identical monomers produced by a single biosynthetic gene cluster (BGC) or through a heterologous combination of two different monomers from distinct BGCs. researchgate.net

The biosynthesis of nearly all sorbicillinoids shares a crucial initial step: the oxidative dearomatization of this compound to form sorbicillinol. researchgate.netmdpi.comfrontiersin.org This transformation is catalyzed by the FAD-dependent monooxygenase known as SorbC. mdpi.comfrontiersin.org The resulting sorbicillinol is a highly reactive and versatile intermediate, acting as the primary building block for the formation of more complex sorbicillinoids. researchgate.netfrontiersin.org The vast structural diversity within this class stems from sorbicillinol's ability to participate in various reactions, such as conjugate additions (acting as both a Michael acceptor and donor) and Diels-Alder reactions (acting as both a diene and dienophile). researchgate.net

The formation of dimeric sorbicillinoids often involves intermolecular Diels-Alder and Michael dimerization reactions. wsu.edu For instance, bisorbicillinol (B1251765) is a well-known homodimer. researchgate.net Other examples of dimeric sorbicillinoids include trichodimerol (B141336), bisorbibetanone, and bisvertinol (B1233759). researchgate.netmdpi.comfrontiersin.org Beyond dimers, trimeric sorbicillinoids have also been identified, although they are less common. frontiersin.orgnih.gov Trisorbicillinone E represents a rare trimeric sorbicillinoid, highlighting the structural possibilities within this subgroup. frontiersin.org

The structural elucidation of these complex oligomers relies on a combination of modern spectroscopic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula. mdpi.com Extensive analysis of 1D and 2D Nuclear Magnetic Resonance (NMR) data is employed to piece together the planar structure and relative configuration. mdpi.comfrontiersin.org To establish the absolute configuration of the molecules, experimental Electronic Circular Dichroism (ECD) spectra are compared with calculated spectra. mdpi.com

Table 1: Examples of Oligomeric Sorbicillinoids

| Compound Name | Oligomer Type | Key Structural Feature / Monomers | Source Organism Example |

|---|---|---|---|

| Bisorbicillinol | Dimer | Homodimer of sorbicillinol | Penicillium chrysogenum |

| Trichodimerol | Dimer | Dimer formed via Diels-Alder reaction | Trichoderma reesei |

| Bisorbibetanone | Dimer | Dimer with antioxidative properties | Penicillium sp. |

| Bisvertinol | Dimer | Dimer isolated from sponge-derived fungus | Trichoderma reesei |

Hybrid Sorbicillinoids

Hybrid sorbicillinoids are formed when a monomeric sorbicillinoid unit combines with a non-sorbicillinoid moiety. researchgate.net This fusion, occurring through either a Diels-Alder or a Michael reaction, results in a diverse array of structures with unique skeletons. researchgate.netfrontiersin.org The sorbicillinoid component typically acts as the diene in these reactions, while the non-sorbicillinoid part functions as the dienophile. researchgate.net

This hybridization greatly expands the chemical diversity of the sorbicillinoid family. The non-sorbicillinoid precursor can range from simple molecules to complex natural products. tum.de For example, the total synthesis of spirosorbicillinols involves the fusion of the highly reactive sorbicillinol with scytolide, which is derived from shikimic and quinic acid analogs. researchgate.net Other examples include sorbicatechol A, formed with a styrene (B11656) derivative, and rezishanone C, which incorporates an ethylvinyl ether. tum.de

A particularly rare and noteworthy subgroup of hybrid sorbicillinoids are those that incorporate nitrogen. acs.org The first nitrogen-containing sorbicillinoids, sorbicillactones A and B, were discovered in 2005. tum.deacs.org More recently, the co-culture of a deep-sea-derived Penicillium sp. with a sponge-derived Setosphaeria sp. yielded sorbicillalanines A and B. These compounds are unusual hybrid alkaloids featuring an unprecedented 6/5/6-fused ring system that includes a piperidin-2-one ring, making them the first sorbicillinoid alkaloids of their kind. acs.org

The structural determination of these hybrid molecules follows the same rigorous analytical chemistry principles applied to other sorbicillinoids, including detailed spectroscopic analysis (HRESIMS, 1D/2D NMR) and chiroptical methods like ECD calculations to confirm their complex three-dimensional structures and absolute configurations. acs.org

Table 2: Examples of Hybrid Sorbicillinoids

| Compound Name | Key Structural Feature | Non-Sorbicillinoid Component Type | Source Organism Example |

|---|---|---|---|

| Sorbicillactone A | Nitrogen-containing hybrid | Amino acid-derived | Penicillium chrysogenum |

| Spirosorbicillinol A | Spirocyclic bicyclo[2.2.2]octane backbone | Scytolide | Penicillium sp. |

| Sorbicatechol A | Hybrid with antiviral activity | Styrene derivative | Penicillium chrysogenum |

| Rezishanone C | Hybrid with an ether linkage | Ethylvinyl ether | Penicillium notatum |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| Acresorbicillinol C |

| Bisorbicillinol |

| Bisorbibetanone |

| Bisvertinol |

| Dihydrothis compound (B3285229) |

| Dihydrosorbicillinol |

| Epoxysorbicillinol (B1243505) |

| Oxosorbicillinol (B1248106) |

| Rezishanone C |

| Sorbicatechol A |

| This compound |

| Sorbicillactone A |

| Sorbicillactone B |

| Sorbicillalanine A |

| Sorbicillalanine B |

| Sorbicillinol |

| Spirosorbicillinol A |

| Trichodimerol |

Synthetic and Biosynthetic Engineering Strategies

Total Synthesis Approaches to Sorbicillinoids

The total synthesis of sorbicillinoids has been approached through both purely chemical methods and innovative chemo-enzymatic strategies that harness the power of biocatalysts.

Chemical Total Synthesis Methodologies

A concise 12-step total synthesis of sorbicillactone A and its epimer, 9-epi-sorbicillactone A, has been reported. acs.org This strategy is significant as it does not begin with the natural precursor sorbicillin, allowing for the multi-gram scale production of the bicyclic core. acs.org A key step in this synthesis is an intramolecular conjugate addition of a tethered malonate, which facilitates the introduction of the lactone ring. acs.org

Another biomimetic synthesis was developed for sorbiterrin A, which features a bridged [3.3.1] ring system. nih.govacs.org This approach involved the preparation of acetoxy sorbicillinol from this compound via acetylation and subsequent treatment with [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). nih.govacs.org The core structure was then assembled through consecutive Michael additions and a silver nanoparticle-catalyzed bridged aldol (B89426) condensation. nih.govacs.org

While elegant, many total synthetic routes toward dimeric sorbicillinoids are not stereoselective and can be lengthy, with some routes comprising over 20 individual steps and resulting in a combined yield of less than 3%. nih.gov This highlights the need for more efficient synthetic strategies.

Chemo-Enzymatic Synthesis Utilizing Biocatalysts

Chemo-enzymatic approaches have emerged as a powerful alternative, integrating enzymatic transformations with chemical synthesis to achieve high efficiency and stereoselectivity. beilstein-journals.org A cornerstone of this strategy is the use of the FAD-dependent monooxygenase SorbC, which catalyzes the oxidative dearomatization of this compound to the highly reactive and unstable intermediate, sorbicillinol. nih.govbeilstein-journals.orgthieme-connect.comtum.de

This enzymatic step provides excellent regio- and enantioselectivity, producing the key (S)-sorbicillinol intermediate. nih.govthieme-connect.com This reactive precursor can then be subjected to various chemical transformations in a one-pot fashion to generate a diverse array of sorbicillinoids. nih.govthieme-connect.com The dimerization of sorbicillinol can be controlled by the choice of co-solvent, leading to different dimeric scaffolds through either Michael additions or Diels-Alder reactions. beilstein-journals.org For example, using dimethylformamide (DMF) as a co-solvent favors Michael addition/ketalization cascades to produce trichodimerol (B141336), while acetone (B3395972) promotes the Diels-Alder reaction to yield bisorbicillinol (B1251765). beilstein-journals.org

This chemo-enzymatic strategy has been successfully applied to the total synthesis of a range of sorbicillinoids, including oxosorbicillinol (B1248106), sorrentanone, rezishanones B and C, and sorbicatechol A. thieme-connect.com It has also enabled the first total synthesis of the spirosorbicillinols A-C. epfl.chresearchgate.netnih.gov This was achieved through the fusion of chemo-enzymatically generated sorbicillinol with synthetically prepared scytolide and its isomers via a Diels-Alder cycloaddition. epfl.chresearchgate.netnih.gov

Derivatization and Analog Synthesis

The development of efficient synthetic routes has opened the door for the creation of novel sorbicillinoid analogs with potentially enhanced or new biological activities.

Rational Design of Sorbicillinoid Analogues

The chemo-enzymatic approach is particularly well-suited for the rational design and synthesis of sorbicillinoid analogues. By quenching the enzymatically generated sorbicillinol with a variety of dienophiles, a focused library of structural analogues can be prepared. nih.gov This has been demonstrated in the synthesis of 15 sorbicatechol derivatives, where the natural 2-methoxyphenol substituent was replaced with substituted aromatic systems, alkanes, heterocycles, and ethers. nih.gov

This strategy allows for rapid access to structural diversity, which is crucial for exploring the structure-activity relationships (SAR) of the sorbicillinoid family. nih.gov The ability to modify both the sorbicillinol core and the dienophile partner provides a powerful platform for generating novel compounds. researchgate.netmdpi.compreprints.orguva.es

Structural Modification for Enhanced Bioactivity

The modification of the sorbicillinoid scaffold is aimed at improving their biological profiles. For example, a library of sorbicatechol analogues was synthesized and evaluated for their antiviral properties against influenza A virus and HIV-1. nih.gov While some cytotoxicity was observed, the study revealed that aromatic substitution on the bicyclo[2.2.2]octane core was necessary for antiviral activity, with one analogue showing an IC50 value of approximately 32 μM against HIV-1. nih.gov

The synthesis of sorbicillactone A analogues has also been a focus, given its potent anti-leukemic and anti-HIV activities. researchgate.net A chemoenzymatic approach has provided access to sorbicillactone A and several of its analogues with excellent yields and stereochemical control, facilitating in-depth biological and SAR studies. researchgate.net The structural diversity of naturally occurring sorbicillinoids, which includes monomeric, dimeric, trimeric, and hybrid structures, provides a rich template for further derivatization and optimization of their bioactivities. nih.govresearchgate.net

Biotechnological Production and Pathway Engineering

Understanding the biosynthetic pathway of sorbicillinoids is crucial for developing biotechnological production methods and for engineering novel compounds. The identification of the sorbicillinoid gene cluster in fungi like Penicillium chrysogenum and Trichoderma reesei has been a major breakthrough in this area. asm.orgfrontiersin.orgmdpi.comnih.govasm.org

The biosynthesis is initiated by two polyketide synthases (PKSs), SorA and SorB, which are responsible for generating the hexaketide precursors this compound and dihydrothis compound (B3285229). frontiersin.orgnih.govnih.gov The FAD-dependent monooxygenase SorC then oxidizes these precursors to the key intermediates (dihydro)sorbicillinol. frontiersin.orgnih.govnih.gov Another enzyme, the oxidoreductase SorD, is involved in the formation of oxosorbicillinol. nih.govnih.gov The expression of these pathway genes is controlled by two transcriptional regulators, SorR1 and SorR2. nih.govnih.gov

The elucidation of this pathway has enabled genetic studies and opened up new avenues for pathway engineering. asm.orgasm.orgcore.ac.uk For instance, by repairing a mutation in the pks13 gene (ortholog of sorA) in an industrial strain of P. chrysogenum, sorbicillinoid production was restored. asm.orgasm.org This demonstrates the potential for manipulating these pathways to enhance the production of specific sorbicillinoids or to generate novel derivatives. nih.gov

Heterologous expression of the sorbicillinoid biosynthetic genes in a suitable host organism is another promising strategy for biotechnological production. researchgate.net The development of microbial cell factories, such as engineered strains of Trichoderma reesei, provides a platform for the expression of fungal secondary metabolite biosynthetic pathways. researchgate.net

Genetic Manipulation of Fungal Producers (Gene Deletion, Overexpression)

Genetic manipulation of the native fungal producers of sorbicillinoids, such as Trichoderma reesei and Penicillium chrysogenum, is a powerful strategy to increase yields and understand the biosynthetic pathway. This is primarily achieved through gene deletion and overexpression techniques. scielo.org.pe

Gene Deletion:

The targeted removal of specific genes within the sorbicillinoid biosynthetic gene cluster (BGC) has been instrumental in elucidating the function of individual enzymes and redirecting metabolic flux. In T. reesei, the deletion of key genes has confirmed their roles in the biosynthetic pathway. For instance, deleting sor1 (the homolog of P. chrysogenum SorA), which encodes the first polyketide synthase (PKS), completely abolishes the production of all sorbicillinoids. frontiersin.orgfrontiersin.org Similarly, deleting sor3, the homolog of P. chrysogenum SorC which encodes a FAD-dependent monooxygenase, interrupts the pathway, preventing the oxidation of this compound to sorbicillinol. frontiersin.orgfrontiersin.org

In one study, the simultaneous knockout of the adjacent sorB and sorC genes in T. reesei was performed to create a cleaner metabolic background for heterologous expression, preventing the native production of sorbicillinoids which could interfere with the isolation of desired metabolites from an introduced pathway. nih.gov The deletion of the transcription factor Ypr1 in T. reesei was also shown to eliminate the synthesis of yellow sorbicillinoid pigments by halting the expression of most genes in the cluster. frontiersin.orgfrontiersin.org

In Penicillium chrysogenum, a fungus known for industrial penicillin production, the ability to produce sorbicillinoids was often lost during classical strain improvement programs. nih.govasm.org Studies have shown that deleting the PKS genes sorA and sorB eliminates sorbicillinoid production, which in turn significantly reduces the expression of other pathway genes, suggesting an autoinduction mechanism. nih.gov The deletion of the pks13 gene (Pc21g05080) in a this compound-producing P. chrysogenum strain also resulted in the loss of yellow pigment production. nih.gov

| Gene Deleted | Organism | Outcome | Reference(s) |

| sor1 (sorA homolog) | Trichoderma reesei | Complete abolishment of sorbicillinoid biosynthesis. | frontiersin.org, frontiersin.org |

| sorA (NR-PKS) | Trichoderma reesei | Ascertained the this compound BGC; abolished production of all sorbicillinoids. | uni-hannover.de |

| sor3 (sorC homolog) | Trichoderma reesei | Interruption of the pathway prior to the oxidation of this compound. | frontiersin.org, frontiersin.org |

| sor4 | Trichoderma reesei | Accumulation of dihydrosorbicillinol, suggesting a role in reduction steps. | frontiersin.org |

| sorB / sorC | Trichoderma reesei | Elimination of sorbicillinoid biosynthesis to create a clean host background. | nih.gov |

| Ypr1 (Regulator) | Trichoderma reesei | Abolished synthesis of yellow sorbicillinoids. | frontiersin.org, frontiersin.org |

| sorA / sorB (PKS genes) | Penicillium chrysogenum | Abolished sorbicillinoid production and reduced expression of other cluster genes. | nih.gov |

| sorC (Monooxygenase) | Penicillium chrysogenum | Increased levels of dihydrosorbicillinol. | nih.gov |

| pks13 | Penicillium chrysogenum | Inability to produce yellow pigmentation. | nih.gov |

Gene Overexpression:

Conversely, increasing the expression levels of key genes can significantly boost the production of sorbicillinoids. Overexpression of transcriptional regulators is a particularly effective strategy. In T. reesei, overexpressing the transcription factor ypr1 led to a significant increase in the production of numerous this compound-related compounds. rsc.org

In P. chrysogenum, the biosynthesis is regulated by the interplay of two transcriptional regulators, sorR1 and sorR2. nih.gov Overexpression of sorR1 resulted in elevated expression of the pathway genes, demonstrating its role as a transcriptional activator. nih.gov The role of sorR2 is more complex, appearing to control the expression of sorR1. nih.gov

A broader approach involves the overexpression of global regulators that affect multiple secondary metabolite clusters. In the marine-derived fungus Penicillium dipodomyis, overexpression of the global regulator LaeA induced significant metabolic changes and led to the discovery of two new sorbicillinoids, demonstrating that this technique can activate silent gene clusters. nih.govsemanticscholar.org

| Gene Overexpressed | Organism | Outcome | Reference(s) |

| ypr1 (Regulator) | Trichoderma reesei | Significant increase in the production of 78 different compounds, many this compound-related. | rsc.org |

| sorR1 (Regulator) | Penicillium chrysogenum | Elevated expression of sorbicillinoid pathway genes. | nih.gov |

| LaeA (Global Regulator) | Penicillium dipodomyis | Production of two new sorbicillinoids and four known analogues by activating a silent BGC. | nih.gov, semanticscholar.org |

Heterologous Expression Systems for Biosynthetic Pathways

Heterologous expression, which involves transferring the biosynthetic gene cluster for a specific compound into a different, more easily manipulated host organism, is a cornerstone of modern natural product research. nih.gov This strategy allows for the production of compounds from fungi that are difficult to cultivate in the lab and facilitates the elucidation of biosynthetic pathways by expressing genes individually or in new combinations. rsc.orgd-nb.info

Filamentous fungi like Aspergillus oryzae and Trichoderma reesei are often used as heterologous hosts due to their high capacity for secondary metabolite production and their ability to perform the necessary post-translational modifications of fungal enzymes. nih.govresearchgate.net

The sorbicillinoid biosynthetic pathway from T. reesei has been successfully reconstituted in A. oryzae. rsc.org Expressing the two polyketide synthases, TrsorA and TrsorB, together in A. oryzae resulted in the production of this compound and sorbicillinol, confirming their essential role. rsc.org Further co-expression of sorC and sorD from T. reesei in the A. oryzae host enabled the production of more complex dimeric sorbicillinoids, demonstrating the function of these enzymes in the pathway's later steps. researchgate.netresearchgate.net

Trichoderma reesei itself has been engineered as a host for heterologous expression. nih.govresearchgate.net By first deleting its native sorbicillinoid pathway, researchers created a "clean" strain. nih.gov Subsequently, expression vectors were developed to introduce and express genes from other fungi. This system was successfully tested by producing 3-methylorcinaldehyde and pretenellin A in the engineered T. reesei strain. nih.gov This approach opens the door for using T. reesei as a robust cell factory to convert various waste materials into valuable secondary metabolites. nih.gov

| Host Organism | Expressed Genes | Source Organism | Key Findings/Products | Reference(s) |

| Aspergillus oryzae NSAR1 | TrsorA + TrsorB | Trichoderma reesei | Production of this compound and sorbicillinol. | rsc.org |

| Aspergillus oryzae NSAR1 | TrsorA + TrsorB + TrsorC + TrsorD | Trichoderma reesei | Reconstitution of the pathway to produce epoxysorbicillinol (B1243505) and dimeric sorbicillinoids. | researchgate.net, researchgate.net, researchgate.net |

| Aspergillus oryzae NSAR1 | staE (transporter) + biosynthetic genes | Stagonospora sp. | Demonstrated that the transporter StaE is required for the formation of dimeric sorbicillinoids. | researchgate.net |

| Trichoderma reesei (sor-deleted) | aspks1 (nr-PKS) | Acremonium strictum | Production of 3-methylorcinaldehyde. | nih.gov |

| Trichoderma reesei (sor-deleted) | tenS + tenC (hr-PKS-NRPS) | Beauveria bassiana | Production of pretenellin A. | nih.gov |

Optimization of Fermentation and Bioprocess Parameters

Beyond genetic engineering, the yield of this compound can be maximized by carefully controlling the physical and chemical environment of the fungal culture. evologic.at Bioprocess optimization is critical for translating laboratory-scale discoveries into industrially viable production. google.commdpi.com This involves systematically adjusting parameters such as media composition, pH, temperature, aeration, and agitation speed. nih.govscholarsresearchlibrary.com

While specific optimization data for this compound is not as extensively published as for industrial antibiotics like penicillin, the principles are directly transferable. For Penicillium chrysogenum, a known producer of both penicillin and sorbicillinoids, fermentation conditions have been extensively studied. scholarsresearchlibrary.comispub.com Key parameters that are typically optimized include:

Carbon and Nitrogen Sources: The type and concentration of carbon (e.g., sucrose, glucose, lactose) and nitrogen (e.g., yeast extract, ammonium (B1175870) sulfate) sources profoundly impact fungal growth and secondary metabolism. scholarsresearchlibrary.comispub.com

Precursors: For certain secondary metabolites, feeding specific precursor molecules can dramatically increase yields. For penicillin production, phenoxyacetic acid (POA) is a critical precursor. nih.gov

pH: The initial pH of the culture medium and its control throughout the fermentation process is crucial, as enzymatic activities are highly pH-dependent. nih.govscholarsresearchlibrary.com

Temperature: Each fungal strain has an optimal temperature range for growth and for secondary metabolite production, which may not be the same. nih.govscholarsresearchlibrary.com

Inoculum Size: The initial concentration of fungal spores or mycelia can affect the length of the lag phase and the final product titer. nih.gov

Incubation Period: The duration of the fermentation must be optimized to harvest the product at its peak concentration before it begins to degrade. nih.gov

Modern bioprocess development often employs statistical methods and modeling to efficiently explore the vast parameter space and identify optimal conditions for maximizing yield and productivity. academicjournals.org

| Parameter | Organism (Example) | Optimized Condition (Example for Penicillin) | General Impact on this compound Production | Reference(s) |

| Carbon Source | Penicillium chrysogenum | Sucrose (21 g/L) | Affects primary growth and precursor availability for polyketide synthesis. | scholarsresearchlibrary.com |

| Nitrogen Source | Penicillium chrysogenum | Yeast Extract (3 g/L) | Influences biomass production and regulatory pathways for secondary metabolism. | scholarsresearchlibrary.com |

| Temperature | Penicillium chrysogenum | 25-28 °C | Controls enzyme kinetics and fungal growth rate. | nih.gov, scholarsresearchlibrary.com |

| Initial pH | Penicillium chrysogenum | 6.5-7.0 | Affects nutrient uptake and stability of secreted metabolites. | nih.gov, ispub.com |

| Inoculum Size | Penicillium chrysogenum | 1 x 10⁸ spores/mL | Determines the kinetics of the fermentation process. | nih.gov |

| Agitation | Penicillium chrysogenum | 120-180 rpm | Ensures proper mixing and oxygen transfer in submerged cultures. | nih.gov, scholarsresearchlibrary.com |

Biological Activities and Molecular Mechanisms

Antimicrobial Properties and Mechanisms

The antimicrobial effects of sorbicillinoids have been observed against various bacterial and fungal pathogens. semanticscholar.orgnih.gov

Certain sorbicillinoids function as natural photosensitizers, demonstrating antibacterial activity through photodynamic inactivation. biorxiv.org When exposed to UV light, these compounds can effectively generate singlet oxygen (¹O₂), a type of reactive oxygen species (ROS). biorxiv.org This process leads to the photoinactivation of Gram-positive bacteria, such as Staphylococcus aureus. biorxiv.org The mechanism of this light-activated antibacterial action involves a significant increase in intracellular ROS, which in turn causes damage to cellular components like DNA without causing immediate and overt disruption of the cell membrane. biorxiv.org Sorbicillin itself has been noted for its antibacterial properties. rsc.org

Several sorbicillinoid derivatives exhibit potent antifungal activity by targeting essential components of the fungal cell wall. semanticscholar.orgmdpi.com A key mechanism is the inhibition of β-(1,6)-glucan biosynthesis, a critical process for fungal cell wall integrity. mdpi.comscripps.edu Bisvertinolone, a dimeric sorbicillinoid isolated from fungi like Acremonium strictum and Verticillium intertextum, was the first identified inhibitor of this pathway. scripps.eduresearchgate.net Other related compounds, such as bisvertinols, also display antifungal properties through the same mechanism against plant pathogens like Phytophthora capsici. asm.orgasm.org Additionally, compounds like oxosorbicillinol (B1248106) have shown moderate activity against various plant pathogenic fungi. researchgate.net

Table 1: Antifungal Activity of Selected Sorbicillinoids

| Compound | Target Organism | Mechanism/Activity | IC₅₀/MIC Value | Reference(s) |

| Bisvertinolone | Phytophthora capsici, Candida albicans | Inhibition of β-(1,6)-glucan biosynthesis | Not specified | scripps.eduasm.org |

| Oxosorbicillinol | Colletotrichum coccodes, Magnaporthe oryzae, Phytophthora infestans | Antimicrobial activity | MIC: 25-400 µg/mL | researchgate.net |

| Unnamed Sorbicillinoid | Cryptococcus neoformans | Antifungal Activity | IC₅₀: 69.06 ± 10.50 μM | mdpi.com |

Antibacterial Activity (e.g., photoinactivation through singlet oxygen generation)

Antiviral Activities

The sorbicillinoid class of compounds has demonstrated promising antiviral capabilities against several viruses. semanticscholar.orgmdpi.comasm.org For instance, sorbicilactone A and sorbicilactone B have been reported to possess anti-HIV properties. asm.org Research has also identified antiviral action against the influenza A (H1N1) virus. nih.gov Two specific compounds, sorbicatechols A and B, which are formed by the cycloaddition of a this compound component and a styrene (B11656) moiety, showed anti-H1N1 activity with IC₅₀ values of 85 µM and 113 µM, respectively. nih.govacs.org The dimeric sorbicillinoid, trichodimerol (B141336), is another member of this family noted for its antiviral effects. asm.orgasm.org

Table 2: Antiviral Activity of Selected Sorbicillinoids

| Compound | Virus | IC₅₀ Value | Reference(s) |

| Sorbicatechol A | Influenza A (H1N1) | 85 µM | nih.govacs.org |

| Sorbicatechol B | Influenza A (H1N1) | 113 µM | nih.govacs.org |

| Sorbicilactone A/B | HIV | Not specified | asm.org |

Cytotoxic Activities in Cell Lines and Apoptosis Induction Mechanisms

This compound and its derivatives, notably trichodimerol, have been shown to exert significant cytotoxic effects against various human cancer cell lines. rsc.orgresearchgate.netingentaconnect.com Studies have demonstrated their potent activity against leukemia (HL-60, U937) and breast cancer (T47D) cells. researchgate.netingentaconnect.com The cytotoxicity of this compound and trichodimerol is dose-dependent, with IC₅₀ values ranging from 6.55 µM to 28.55 µM across these cell lines. researchgate.netingentaconnect.com this compound has also displayed selective cytotoxic activity against human hepatocellular carcinoma (QGY-7703) cells with an IC₅₀ of 32.5 µM. mdpi.com

The primary mechanism for this cytotoxicity is the induction of apoptosis, or programmed cell death. researchgate.netingentaconnect.com Treatment with these compounds leads to a significant, dose-dependent increase in the levels of activated caspase-3/7, key executioner enzymes in the apoptotic cascade. researchgate.netingentaconnect.com Furthermore, flow cytometry analysis reveals a remarkable increase in the sub-G1 cell population, which is a hallmark of apoptotic cells. researchgate.netingentaconnect.com

Table 3: Cytotoxic Activity of this compound and Trichodimerol

| Compound | Cell Line | Cell Type | IC₅₀ Value (µM) | Reference(s) |

| This compound | HL-60 | Human Promyelocytic Leukemia | 10.05 | researchgate.netingentaconnect.com |

| This compound | U937 | Human Histiocytic Lymphoma | 28.55 | researchgate.netingentaconnect.com |

| This compound | T47D | Human Breast Cancer | 19.85 | researchgate.netingentaconnect.com |

| This compound | QGY-7703 | Human Hepatocellular Carcinoma | 32.5 | mdpi.com |

| Trichodimerol | HL-60 | Human Promyelocytic Leukemia | 6.55 | researchgate.netingentaconnect.com |

| Trichodimerol | U937 | Human Histiocytic Lymphoma | 11.25 | researchgate.netingentaconnect.com |

| Trichodimerol | T47D | Human Breast Cancer | 10.55 | researchgate.netingentaconnect.com |

The pro-apoptotic effects of this compound and trichodimerol are directly mediated by reactive oxygen species (ROS). researchgate.netingentaconnect.com Treatment of HL-60 cells with these compounds results in a dose-dependent elevation of intracellular ROS levels. researchgate.netingentaconnect.com The critical role of ROS in this process is confirmed by experiments showing that the ROS inhibitor N-acetyl-L-cysteine (NAC) can effectively block the apoptosis induced by these sorbicillinoids. researchgate.net The ROS-mediated apoptosis appears to involve the modulation of mitogen-activated protein kinase (MAPK) signaling pathways. ingentaconnect.com Specifically, western blot analyses have shown that this compound and trichodimerol increase the levels of phosphorylated p38 MAPK while decreasing the levels of phosphorylated ERK, a pattern consistent with the induction of apoptosis in tumor cells. researchgate.netingentaconnect.com

Anti-Inflammatory Effects

This compound and its analogues are recognized as potent anti-inflammatory agents. semanticscholar.orgrsc.orgmedchemexpress.com The dimeric sorbicillinoid, trichodimerol, inhibits the production of the pro-inflammatory cytokine tumor necrosis factor-α (TNF-α) in macrophages and monocytes, with an IC₅₀ value of 200 ng/mL. mdpi.com It also curtails eicosanoid secretion induced by lipopolysaccharides in human monocytic cells. mdpi.com

Other derivatives also contribute to the anti-inflammatory profile of this class. 6′-Hydroxyoxosorbicillinol has been found to inhibit soybean lipoxygenase activity and suppress the release of prostaglandin (B15479496) D₂ and leukotriene B₄, which are key mediators of inflammation. mdpi.com Another compound, bisorbicillinol (B1251765), has been identified as a potential antiallergic agent. mdpi.com It functions by inhibiting Lyn, a tyrosine kinase involved in allergic responses, which subsequently reduces the release of β-hexosaminidase and TNF-α secretion. mdpi.com

Table 4: Anti-Inflammatory Activity of Selected Sorbicillinoids

| Compound | Activity | IC₅₀ Value | Reference(s) |

| Trichodimerol | Inhibition of TNF-α production (macrophages/monocytes) | 200 ng/mL | mdpi.com |

| 6′-Hydroxyoxosorbicillinol | Inhibition of prostaglandin D₂ release | 10 µM | mdpi.com |

| 6′-Hydroxyoxosorbicillinol | Inhibition of leukotriene B₄ release | 100 µM | mdpi.com |

| 6′-Hydroxyoxosorbicillinol | Inhibition of soybean lipoxygenase | 16 µM | mdpi.com |

Enzyme Modulation and Inhibition

This compound and its related compounds have demonstrated the ability to inhibit several key enzymes, suggesting their potential as therapeutic agents.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a crucial enzyme in the nervous system, and its inhibition is a key strategy in the management of Alzheimer's disease. researchgate.netnih.gov this compound and its analogue 2′,3′-dihydrothis compound have been shown to inhibit AChE, with inhibition rates of 15.47% and 1.78%, respectively, at a concentration of 50 μg/mL. researchgate.netnih.govresearchgate.net Other sorbicillinoids, such as tetrahydrobisvertinolone and tetrahydrotrichodimer ether, also exhibit weak AChE inhibitory activity. nih.gov Furthermore, sorbiterrin A, a derivative of this compound, has been identified as a cholinesterase inhibitor with an IC₅₀ value of 25.0 μg/mL, indicating its potential for applications in neurological disorders. rsc.orgmdpi.com

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound and its Derivatives

| Compound | Concentration (μg/mL) | Inhibition Rate (%) | IC₅₀ (μg/mL) |

|---|---|---|---|

| This compound | 50 | 15.47 | - |

| 2′,3′-dihydrothis compound | 50 | 1.78 | - |

| Tetrahydrobisvertinolone | 50 | 51.1 | - |

| Tetrahydrotrichodimer ether | 50 | 55.1 | - |

| Sorbiterrin A | - | - | 25.0 |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) signaling pathway, making it a significant target for the development of treatments for type 2 diabetes and obesity. sci-hub.semdpi.com Certain sorbicillinoids have shown potential as PTP1B inhibitors. At a concentration of 40 μM, 2′,3′-dihydrothis compound and sohirnone A demonstrated moderate inhibitory activity against PTP1B, with inhibition ratios of 10.58% and 8.47%, respectively. mdpi.com These findings suggest that this compound-related compounds could be explored for their antidiabetic potential. mdpi.com

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are therapeutic agents used in the management of type 2 diabetes by delaying carbohydrate absorption. nih.gov Several sorbicillinoids have been identified as having α-glucosidase inhibitory activity. nih.govresearchgate.net For instance, certain polyketides derived from Penicillium species have shown more potent inhibition of α-glucosidase than the positive control, acarbose, with IC₅₀ values ranging from 2.2 to 28.0 μM. researchgate.net This highlights the potential of sorbicillinoids as a source for new and effective α-glucosidase inhibitors. frontiersin.org

Antioxidant and Radical Scavenging Activities

Many sorbicillinoid compounds have been reported to possess antioxidant properties, primarily through their ability to scavenge free radicals. rsc.org The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity. tandfonline.com

Bisorbicillinol, a dimeric sorbicillinoid, has demonstrated significant DPPH radical scavenging activity, with an ED₅₀ value of 31.4 μM, which is comparable to the synthetic antioxidant BHT. oup.comnih.govresearchgate.net Other sorbicillinoids, such as bisorbibutenolide and bisorbicillinolide, also exhibit radical scavenging properties, although their activity is observed over a longer period. rsc.orgtandfonline.comtandfonline.com this compound itself has a weaker but still notable radical scavenging effect. tandfonline.comtandfonline.com The antioxidant potential of these compounds makes them interesting candidates for further investigation into their protective effects against oxidative stress-related conditions. nih.gov

Table 2: DPPH Radical Scavenging Activity of Sorbicillinoids

| Compound | ED₅₀ (μM) |

|---|---|

| Bisorbicillinol | 31.4 |

| Bisorbibutenolide | 80.8 |

| Bisorbicillinolide | 88.8 |

| This compound | 152.3 |

| α-tocopherol (control) | 17.0 |

Neuroprotective and Neuritogenic Potential

This compound and related compounds have shown promise in the protection and regeneration of nerve cells. targetmol.com In a study using a 6-hydroxydopamine-induced Parkinson's disease cell model, this compound demonstrated both neuroprotective and neuritogenic activity at concentrations of 1 and 10 μg/mL. researchgate.netnih.gov A water fraction containing this compound-like metabolites from the halotolerant fungus Penicillium flavigenum also exhibited similar effects. researchgate.netnih.gov This fraction was found to improve cell viability, reduce the production of reactive oxygen species, and decrease apoptotic cell death. researchgate.netnih.gov Furthermore, it significantly induced the growth of neurites, the projections from a neuron that conduct nerve impulses. researchgate.netnih.gov These findings suggest that this compound-like compounds could be valuable natural products for the development of new treatments for neurodegenerative diseases. researchgate.netnih.gov

Phytotoxic Activity

Phytotoxins are metabolites produced by fungi that can be poisonous to plants. nih.gov Sorbicillinoids, produced by various plant pathogenic and endophytic fungi, have demonstrated phytotoxic, or herbicidal, activity. nih.govrsc.orgmdpi.com

In one study, major sorbicillinoids showed strong, dose-dependent inhibition of radicle and germ elongation in both rice and lettuce seeds. frontiersin.org One particular compound displayed inhibitory activity comparable to the commercial herbicide glyphosate (B1671968). frontiersin.org Another study reported that a sorbicillinoid analog significantly inhibited the germ elongation of Eleusine indica (Indian goosegrass), while another analog was more effective at inhibiting radicle elongation, with both being more potent than glyphosate in their respective effects. nih.gov The mechanism of this herbicidal activity appears to involve the induction of lignin (B12514952) biosynthesis, leading to a thickening of the cell wall and subsequent inhibition of weed growth. nih.gov These findings highlight the potential of sorbicillinoids as natural herbicides. nih.govresearchgate.net

**Table 3: Phytotoxic Activity of Sorbicillinoids against *Eleusine indica***

| Compound | Activity | IC₅₀ (μg/mL) |

|---|---|---|

| Asperthis compound A (analog 1) | Germ elongation inhibition | 28.8 |

| Known analog (6) | Radicle elongation inhibition | 25.6 |

| Glyphosate (control) | Germ elongation inhibition | 66.2 |

| Glyphosate (control) | Radicle elongation inhibition | 30.9 |

Other Biological Activities (e.g., Antiallergic, Antimicroalgal)

Beyond their more extensively studied properties, this compound and its derivatives, known as sorbicillinoids, have demonstrated a range of other notable biological effects, particularly antiallergic and antimicroalgal activities. nih.gov These activities highlight the diverse potential of this class of fungal metabolites. nih.gov

Antiallergic Activity